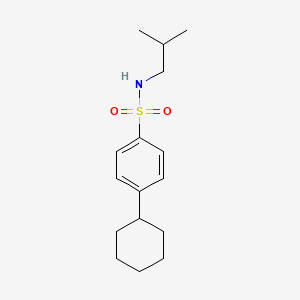
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a tert-butoxycarbonyl-protected beta-alanine moiety, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate beta-keto ester under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the chromen-2-one core using a suitable alkyl halide in the presence of a base.
Protection of the Beta-Alanine Moiety: The beta-alanine moiety is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base to form the tert-butoxycarbonyl-protected beta-alanine.
Coupling Reaction: The final step involves the coupling of the protected beta-alanine moiety with the chromen-2-one core using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-alanine moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species (ROS) and decreased cellular damage. Additionally, it may interact with receptors involved in inflammatory pathways, leading to reduced inflammation and improved cellular function.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate: The parent compound with a tert-butoxycarbonyl-protected beta-alanine moiety.
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-glycinate: A similar compound with a glycine moiety instead of beta-alanine.
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)-valinate: A similar compound with a valine moiety instead of beta-alanine.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the chromen-2-one core with a tert-butoxycarbonyl-protected beta-alanine moiety. This unique combination imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-propylchromen-5-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H27NO6/c1-6-7-14-12-18(24)27-16-11-13(2)10-15(19(14)16)26-17(23)8-9-22-20(25)28-21(3,4)5/h10-12H,6-9H2,1-5H3,(H,22,25) |
InChI Key |
TZKCNJUBIRJYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12191898.png)
![Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B12191900.png)
![6-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12191917.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B12191922.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide](/img/structure/B12191926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]naphthylamine](/img/structure/B12191931.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12191951.png)
amine](/img/structure/B12191953.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12191955.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12191968.png)


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12191976.png)
![3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B12191977.png)
